
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Beschreibung
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a 4-methoxyphenethyl group and a pyrazin-2-yl-substituted piperidine moiety. The urea linkage (-NHCONH-) serves as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets .
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-27-18-4-2-16(3-5-18)6-9-23-20(26)24-14-17-7-12-25(13-8-17)19-15-21-10-11-22-19/h2-5,10-11,15,17H,6-9,12-14H2,1H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXOAPZXKMWAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS Number: 1396867-76-7) is a synthetic organic compound that belongs to the class of urea derivatives. Its complex structure, which includes a methoxyphenethyl group and a piperidine moiety substituted with a pyrazine ring, suggests potential biological activity that is of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy and pyrazine groups may enhance its affinity for specific targets, potentially modulating their activity.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. For instance, derivatives of piperidine and pyrazine are known to interact with the central nervous system and may possess analgesic or anti-inflammatory properties. The specific biological activities associated with this compound can include:
- Analgesic Effects : Potential modulation of pain pathways.
- Anti-inflammatory Properties : Possible inhibition of inflammatory mediators.
Case Studies
A study conducted on related compounds demonstrated their efficacy in pain management through modulation of opioid receptors. For instance, a compound similar in structure was shown to activate the μ-opioid receptor (MOR), suggesting that this compound could exhibit similar effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Similar structure | Analgesic effects via MOR activation |
Compound B | Different substituents | Anti-inflammatory activity |
Compound C | Piperidine derivative | CNS effects |
Synthesis and Characterization
The synthesis typically involves several steps, including:
- Formation of the Urea Linkage : Reacting the appropriate amines with carbonyl compounds.
- Introduction of Functional Groups : Utilizing nucleophilic substitutions to attach methoxyphenethyl and pyrazinyl groups.
These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related urea derivatives, focusing on substituents , synthetic routes , and biological activities .
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Structural Differences
Heterocyclic Moieties: The pyrazin-2-yl group in the target compound distinguishes it from analogs with coumarin (ACPU) or triazine () substituents. Pyrazine’s electron-deficient nature may influence binding to metal ions or aromatic stacking in biological targets .
Piperidine Modifications :
- The piperidin-4-ylmethyl linker in the target compound contrasts with piperidin-4-yl in ACPU and piperazine in . Methylation at the piperidine nitrogen (pyrazin-2-yl substitution) may alter steric hindrance and solubility .
Urea Linkage :
- All compounds retain the urea core, but substituent positioning (e.g., para-methoxy in the target vs. ortho-fluoro in ) modulates hydrogen-bonding capacity and target selectivity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.